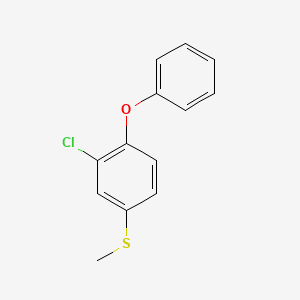

(3-Chloro-4-phenoxyphenyl)(methyl)sulfane

Description

Structural Classification and Relevance in Organic Chemistry

Structurally, (3-Chloro-4-phenoxyphenyl)(methyl)sulfane can be classified as a substituted thioanisole (B89551), a diaryl ether, and a chlorinated aromatic hydrocarbon. The thioanisole moiety (a methyl group attached to a sulfur atom which is in turn bonded to a phenyl ring) is a common structural motif in a variety of organic compounds. The diaryl ether linkage (an oxygen atom connecting two aryl groups) is a key feature in many natural products and pharmaceuticals. The presence of a chlorine atom on the aromatic ring further modifies the electronic properties and reactivity of the molecule.

Overview of Sulfane-Containing Compounds in Contemporary Chemical Science

Sulfane-containing compounds, particularly thioethers, are of considerable importance in organic chemistry. The sulfur atom in a thioether can exist in various oxidation states, leading to the formation of sulfoxides and sulfones, which are valuable intermediates in organic synthesis. Thioethers themselves are known for their nucleophilic character at the sulfur atom, allowing for a range of chemical transformations. In medicinal chemistry, the thioether linkage is found in a number of therapeutic agents.

Research Significance of Substituted Phenyl Ethers and Chlorinated Aromatic Systems

Substituted phenyl ethers are a class of compounds with broad applications. The ether linkage is generally stable, making it a useful structural component in the design of new molecules. Polychlorinated diphenyl ethers (PCDEs), for instance, have been widely studied due to their environmental persistence and biological activity. The substitution pattern on the phenyl rings significantly influences the properties and reactivity of these compounds.

Chlorinated aromatic systems are another class of compounds with a rich history in chemical research. The introduction of chlorine atoms onto an aromatic ring can alter its electronic properties, lipophilicity, and metabolic stability. These modifications are often exploited in the development of agrochemicals and pharmaceuticals to fine-tune the biological activity and pharmacokinetic properties of a molecule. However, the environmental persistence and potential toxicity of some chlorinated aromatic compounds are also areas of active investigation.

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClOS |

|---|---|

Molecular Weight |

250.74 g/mol |

IUPAC Name |

2-chloro-4-methylsulfanyl-1-phenoxybenzene |

InChI |

InChI=1S/C13H11ClOS/c1-16-11-7-8-13(12(14)9-11)15-10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

SJLJRRLOJXSGDG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Pathways for Aryl Methyl Sulfanes

The formation of the aryl-sulfur bond is a critical step in the synthesis of aryl methyl sulfanes. Two principal strategies are widely employed: nucleophilic aromatic substitution and metal-catalyzed thioether bond formation.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs). wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent departure of a leaving group, typically a halide, restores the aromaticity and yields the substituted product.

For the synthesis of aryl methyl sulfanes, this approach involves the reaction of an activated aryl halide or nitroarene with a methylthiolate source, such as sodium thiomethoxide (NaSMe). The efficiency of the SNAr reaction is highly dependent on the presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group, as these groups are necessary to stabilize the negative charge of the Meisenheimer complex. wikipedia.orgrsc.org

A notable application of this method is the reaction of nitroarenes with (methylthio)trimethylsilane (TMSSMe) in the presence of cesium carbonate. This system provides an effective means to displace a nitro group, which is activated by other EWGs on the ring, to furnish the corresponding aryl methyl sulfide (B99878) in high yields. tandfonline.comresearchgate.net

Table 1: Examples of SNAr for Aryl Methyl Sulfide Synthesis

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Sodium thiomethoxide (NaSMe) | Ethanol, reflux | 2,4-Dinitrophenyl methyl sulfide | High |

| 4-Nitrobenzoyl cyanide | (Methylthio)trimethylsilane, Cs₂CO₃ | DMSO, rt | 4-(Methylthio)benzoyl cyanide | Good to Excellent |

| 1,2-Dinitrobenzene | (Methylthio)trimethylsilane, Cs₂CO₃ | DMSO, rt | 1-Nitro-2-(methylthio)benzene | ~99% |

Note: Yields are generalized from literature examples for illustrative purposes.

When the aromatic ring is not sufficiently activated for SNAr, transition-metal-catalyzed cross-coupling reactions provide a versatile alternative for thioether synthesis. nih.gov These methods have broader substrate scope and functional group tolerance. organic-chemistry.org

Palladium- and Copper-Catalyzed Couplings: The most common methods involve the coupling of aryl halides or triflates with thiols. nih.gov Palladium-catalyzed reactions, often employing Buchwald-Hartwig-type conditions with specialized phosphine (B1218219) ligands, are highly effective. acsgcipr.org Copper-catalyzed reactions, modern variations of the Ullmann condensation, are also widely used and are often more cost-effective. acsgcipr.org These reactions typically require a base to deprotonate the thiol, forming a more nucleophilic thiolate in situ. acsgcipr.org

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a powerful tool, particularly for decarbonylative thioetherification, where thioesters are used as precursors. This strategy avoids the use of odorous and easily oxidized thiols. nih.gov

Methylthiolation using DMSO: An increasingly popular and operationally simple method utilizes dimethyl sulfoxide (B87167) (DMSO) as a source of the methylthio group. In the presence of a copper catalyst and a suitable promoter, a variety of aryl halides can be converted to the corresponding aryl methyl sulfides. researchgate.net This approach avoids the need to handle volatile and toxic methanethiol.

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic pathways described above is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For metal-catalyzed reactions, such as the Ullmann condensation or C-S cross-coupling, a screening process is often necessary to identify the optimal conditions. For example, in a copper-catalyzed C-S coupling, factors such as the copper source (e.g., CuI, Cu₂O, Cu powder), the presence and type of ligand (e.g., phenanthroline, L-proline), the choice of base (e.g., K₂CO₃, Cs₂CO₃, KOtBu), and the solvent (e.g., DMF, DMSO, toluene, dioxane) can dramatically influence the reaction yield and purity of the product. acsgcipr.org

The following table illustrates a hypothetical optimization study for a key synthetic step, such as the copper-catalyzed coupling of 3-chloro-4-iodophenol (B1456533) with thiomethoxide, to highlight the impact of varying reaction parameters.

Table 2: Hypothetical Optimization of a Cu-Catalyzed Methylthiolation Reaction

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | 35 |

| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 120 | 68 |

| 3 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 75 |

| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 82 |

| 5 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 91 |

| 6 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 80 | 78 |

This table is for illustrative purposes to show the effect of reaction variables on yield.

Similarly, for Directed ortho-Metalation, the choice of base (n-BuLi, s-BuLi, or t-BuLi), the presence of additives like tetramethylethylenediamine (TMEDA), solvent (THF or diethyl ether), and temperature are critical for achieving high regioselectivity and yield while avoiding side reactions. baranlab.org

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the target compound, (3-Chloro-4-phenoxyphenyl)(methyl)sulfane, from the crude reaction mixture are critical steps to ensure the removal of unreacted starting materials, reagents, catalysts, and by-products. The methodologies employed are generally standard for organic compounds of similar polarity and thermal stability, focusing on chromatographic techniques and recrystallization. These methods are selected based on the physical and chemical properties of the desired product and its impurities.

Following the completion of the synthesis, the initial work-up typically involves quenching the reaction, followed by an extraction process to separate the organic product from the aqueous phase. The combined organic layers are then dried over an anhydrous agent, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.gov This crude material then undergoes one or more of the following purification procedures.

Chromatographic Methods

Column chromatography, particularly flash chromatography, is a primary and highly effective technique for the purification of diaryl ethers and sulfane-containing compounds. nih.gov This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Stationary Phase : Silica gel (SiO₂) is the most commonly used stationary phase for compounds of this type due to its polarity and effectiveness in separating molecules with varying functional groups. nih.govrsc.org

Mobile Phase (Eluent) : The choice of eluent is crucial for achieving good separation. A solvent system consisting of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc), is typically employed. nih.govrsc.org The polarity of the mobile phase is optimized by adjusting the ratio of these solvents, often starting with a low polarity mixture and gradually increasing it. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). jsynthchem.com

Below is a table summarizing typical chromatographic conditions used for the purification of compounds structurally related to this compound.

| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Citation |

|---|---|---|---|

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Silica Gel (SiO₂) | 10% Ethyl Acetate in Hexanes | nih.gov |

| 3-chloro-4-(4′-chlorophenoxy)aminobenzene | Silica Gel (SiO₂) | 20–50% Ethyl Acetate in Hexanes | nih.gov |

| (4-bromophenyl)(methyl)sulfoxide | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (2:1) | rsc.org |

Recrystallization

Recrystallization is a powerful technique used to obtain highly pure crystalline solids and is often employed as the final purification step after chromatography. The process involves dissolving the crude or semi-purified product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling to allow the formation of pure crystals. Impurities are ideally left behind in the mother liquor.

The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For diaryl ethers and related structures, various organic solvents can be effective. rsc.orgjsynthchem.com

The table below provides examples of solvent systems used for the recrystallization of analogous compounds.

| Compound Class / Specific Compound | Recrystallization Solvent(s) | Citation |

|---|---|---|

| Diaryl Ethers | Ethanol | jsynthchem.com |

| (4-bromophenyl)(methyl)sulfone | Petroleum Ether / Ethyl Acetate | rsc.org |

| 3,5-diiodosalicylic acid | Ethanol | nih.gov |

The purity of the final isolated product, this compound, is typically confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which provide structural confirmation and assess the level of residual impurities. nih.govacs.orgacs.org

Reactivity and Chemical Transformations

Oxidation Reactions of the Methylsulfane Moiety

The sulfur atom in the methylsulfane group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is a common reaction for aryl sulfides and can be achieved using a range of oxidizing agents.

The oxidation of (3-Chloro-4-phenoxyphenyl)(methyl)sulfane to its sulfoxide, (3-Chloro-4-phenoxyphenyl)(methyl)sulfinane, and subsequently to its sulfone, (3-Chloro-4-phenoxyphenyl)(methyl)sulfonane, is a stepwise process. The selectivity for either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and reaction conditions.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. lp.edu.uamdpi.com The reaction can be catalyzed by various metal complexes or proceed under metal-free conditions. jsynthchem.comscispace.comrsc.org For instance, the selective oxidation of sulfides to sulfoxides can be achieved using H₂O₂ in solvents like ethanol, while the use of water as a solvent can favor the formation of the sulfone. rsc.org Other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective. scispace.com The presence of the electron-withdrawing chloro group and the phenoxy group on the aromatic ring can influence the rate of oxidation.

Table 1: Representative Oxidation Reactions of Aryl Sulfides

| Substrate | Oxidizing Agent | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl phenyl sulfide (B99878) | H₂O₂ | Mn₂ZnO₄ / THF | Methyl phenyl sulfoxide | High |

| Thioanisole (B89551) | H₂O₂ | Ethanol | Methyl phenyl sulfoxide | Excellent |

| Thioanisole | Oxone | Water | Methyl phenyl sulfone | Excellent |

| Thiophene derivatives | H₂O₂ | Methyltrioxorhenium(VII) | Thiophene sulfones | Quantitative |

This table presents representative data from analogous reactions to illustrate the formation of sulfoxide and sulfone derivatives.

The mechanism of sulfide oxidation by hydrogen peroxide is believed to involve the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. rsc.org In catalyzed reactions, for example with methyltrioxorhenium(VII), the catalyst forms peroxo complexes with hydrogen peroxide, which are the active oxidizing species. nih.gov The rate of oxidation of the sulfide to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone.

Kinetic studies on the oxidation of substituted aryl methyl sulfides have shown that electron-donating groups on the aromatic ring increase the rate of the first oxidation step (sulfide to sulfoxide) by increasing the nucleophilicity of the sulfur atom. Conversely, electron-withdrawing groups, such as the chloro group in the target molecule, would be expected to decrease the rate of this initial oxidation. The subsequent oxidation of the sulfoxide to the sulfone is influenced differently, with electron-withdrawing groups often facilitating this step. nih.gov The solvent can also play a crucial role in the reaction mechanism and selectivity. rsc.org

Aromatic Substitution Reactions on the Phenoxyphenyl Ring

The phenoxyphenyl ring system of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the chloro group, the phenoxy group, and the methylsulfane group.

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The phenoxy group at the 4-position is an ortho, para-directing and activating group. The methylsulfane group at the 1-position is also ortho, para-directing and activating. The chloro group at the 3-position is an ortho, para-directing but deactivating group.

Considering the combined effects of these substituents on the primary benzene ring, electrophilic attack is most likely to occur at the positions ortho and para to the activating phenoxy and methylsulfane groups, while considering the deactivating effect of the chloro group. For instance, in the nitration of p-chlorotoluene, the incoming nitro group is directed to the positions ortho to the activating methyl group. doubtnut.com By analogy, for this compound, electrophilic substitution would be predicted to occur at the positions ortho to the phenoxy and methylsulfane groups, with the precise substitution pattern depending on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reaction | Predicted Major Product(s) |

|---|---|

| Nitration (HNO₃/H₂SO₄) | (3-Chloro-5-nitro-4-phenoxyphenyl)(methyl)sulfane |

| Bromination (Br₂/FeBr₃) | (2-Bromo-5-chloro-4-phenoxyphenyl)(methyl)sulfane |

| Friedel-Crafts Acylation | (2-Acetyl-5-chloro-4-phenoxyphenyl)(methyl)sulfane |

This table is predictive, based on the directing effects of the substituents.

Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.orgnih.gov In this compound, the chloro atom can act as a leaving group. While the phenoxy and methylsulfane groups are not strongly activating for SNAᵣ, the reaction can be facilitated under certain conditions, particularly if further activating groups are present or if very strong nucleophiles are used.

A highly relevant analogy is the synthesis of substituted diphenyl ethers from dichlorinated nitrobenzenes. For example, 3,4-dichloronitrobenzene (B32671) reacts with 4-chlorophenol (B41353) in the presence of a base to form 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, where one of the chloro groups is displaced by the phenoxide nucleophile. nih.gov This demonstrates that a chlorine atom situated similarly to the one in the target molecule can be susceptible to nucleophilic attack, especially when the ring is activated by an electron-withdrawing group.

Cleavage and Rearrangement Reactions

The structural framework of this compound allows for cleavage of the diphenyl ether bond and rearrangement reactions involving the sulfoxide derivative.

The diphenyl ether linkage is generally stable but can be cleaved under forcing conditions, such as with strong acids (e.g., HBr or HI) or strong bases. masterorganicchemistry.comyoutube.com Acid-catalyzed cleavage typically involves protonation of the ether oxygen followed by nucleophilic attack of the conjugate base of the acid on one of the adjacent carbon atoms. masterorganicchemistry.commasterorganicchemistry.com Base-catalyzed hydrolysis can also occur, particularly with activated phenyl esters, and proceeds through a nucleophilic addition-elimination mechanism. cas.czresearchgate.netchemistrysteps.com

The sulfoxide derivative of this compound can potentially undergo rearrangement reactions. The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which, in the presence of an acylating agent like acetic anhydride, converts the sulfoxide into an α-acyloxy thioether. wikipedia.orgyoutube.com This reaction proceeds through a thial intermediate.

Another potential transformation is the Mislow-Braverman rearrangement , which is a acs.orgacs.org-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters. acs.orgacs.orgnih.govresearchgate.netnih.gov While the parent molecule is not an allylic sulfoxide, certain derivatives or reaction conditions could potentially lead to intermediates amenable to such rearrangements. Recent studies have expanded this rearrangement to aryl sulfoxides, leading to the formation of benzylic alcohols through a dearomative pathway. acs.orgacs.orgnih.govresearchgate.netnih.gov

Pummerer-Type Rearrangements of Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess at least one α-hydrogen. wikipedia.orgyoutube.com The reaction transforms an alkyl sulfoxide into an α-acyloxy thioether through treatment with an activating agent, typically acetic anhydride. wikipedia.org For the subject compound, the first step would involve the oxidation of the methylsulfane group to its corresponding sulfoxide, (3-chloro-4-phenoxyphenyl)(methyl)sulfoxide.

The mechanism commences with the acylation of the sulfoxide oxygen by acetic anhydride, which generates an acetoxysulfonium ion. youtube.com A catalytic amount of acetate (B1210297) then abstracts an α-proton from the methyl group, leading to an elimination reaction that forms a highly electrophilic sulfonium-stabilized cation, also known as a thionium (B1214772) ion. wikipedia.orgyoutube.com Finally, the acetate ion attacks the thionium ion, resulting in the formation of the α-acetoxy thioether product. wikipedia.org

This transformation is significant as it introduces a functional group at the carbon adjacent to the sulfur atom, converting a relatively simple sulfoxide into a more versatile synthetic intermediate. researchgate.net Various activating agents besides acetic anhydride, such as trifluoroacetic anhydride, and a range of nucleophiles can be employed to diversify the outcome of the rearrangement. wikipedia.org

| Step | Description | Key Intermediates/Reagents | Resulting Functional Group |

|---|---|---|---|

| 1. Oxidation | Conversion of the starting thioether to its corresponding sulfoxide. | This compound, Oxidizing Agent (e.g., m-CPBA) | Sulfoxide |

| 2. Activation | Acylation of the sulfoxide oxygen to form a good leaving group. | (3-Chloro-4-phenoxyphenyl)(methyl)sulfoxide, Acetic Anhydride (Ac₂O) | Acetoxysulfonium ion |

| 3. Elimination | Base-catalyzed elimination to form a key electrophilic intermediate. | Acetate (AcO⁻), Thionium ion | Thionium ion |

| 4. Nucleophilic Attack | Trapping of the electrophilic intermediate by a nucleophile. | Acetate (AcO⁻) | α-Acetoxy thioether |

Cleavage of Ether and Thioether Bonds

The molecular framework of this compound contains two critical linkages: a C(sp³)–S thioether bond and a C(sp²)–O–C(sp²) diaryl ether bond. The selective cleavage of these bonds represents a strategic approach to molecular disassembly or functional group interconversion.

Thioether Bond Cleavage: The methyl C(sp³)–S bond is generally more susceptible to cleavage than the aryl C–S bond. Metal-free methods have been developed for this purpose. For instance, reagents like N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of methyl C(sp³)–S bonds in aryl methyl thioethers at elevated temperatures. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) can be used to cleave C(sp³)–S bonds, leading to intermediates that can be converted into aldehydes or dithioacetals depending on the reaction conditions. mdpi.comresearchgate.net These reactions typically proceed through the formation of a sulfonium (B1226848) intermediate, which facilitates the departure of the methyl group. organic-chemistry.org

Ether Bond Cleavage: The diaryl ether bond is significantly more robust and its cleavage requires more forcing conditions. masterorganicchemistry.com Generally, strong acids like hydroiodic acid (HI) are used, but this is less effective for diaryl ethers compared to alkyl-aryl ethers. masterorganicchemistry.com Alternative methods might involve transition-metal-catalyzed reactions, which can activate the otherwise inert C–O bond. The cleavage of such strong bonds is a challenging but important transformation for breaking down complex aromatic structures.

| Bond Type | Typical Reagents | Reaction Conditions | Relative Reactivity | Potential Products |

|---|---|---|---|---|

| Methyl C(sp³)–S (Thioether) | NCS, NFSI organic-chemistry.orgmdpi.com | Room or elevated temperature | More reactive | Thiophenol derivative, Aldehyde, Dithioacetal |

| Aryl C–O–C (Ether) | Strong acids (e.g., HI), Lewis acids, Transition metal catalysts masterorganicchemistry.comscience.gov | High temperature, harsh conditions | Less reactive (inert) | Phenol (B47542) derivatives |

Derivatization Strategies for Advanced Intermediates

This compound serves as a valuable scaffold for the synthesis of more complex molecules and advanced intermediates through various derivatization strategies.

Oxidation of the Sulfide: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide or sulfone. These higher oxidation states of sulfur are important functional groups in their own right and can also act as precursors for further transformations, such as the Pummerer rearrangement (from the sulfoxide) or as leaving groups in nucleophilic aromatic substitution reactions (from the sulfone).

Electrophilic Aromatic Substitution: The two phenyl rings offer sites for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents (chloro, phenoxy, and methylthio groups) would influence the position of the incoming electrophile, allowing for the regioselective synthesis of polysubstituted diaryl ether derivatives.

Core Structure Modification: The entire (3-Chloro-4-phenoxyphenyl) moiety can be utilized as a building block. For example, by modifying the methylthio group into an amine via cleavage and subsequent functionalization, one could generate intermediates analogous to 3-chloro-4-(4-chlorophenoxy)aminobenzene, a key precursor in the synthesis of the anthelmintic drug Rafoxanide. nih.gov This highlights the potential of the core structure in the assembly of biologically active compounds.

| Reaction Type | Target Functional Group | Typical Reagents | Resulting Intermediate | Potential Application |

|---|---|---|---|---|

| Oxidation | Thioether (-SMe) | H₂O₂, m-CPBA | Sulfoxide (-S(O)Me), Sulfone (-SO₂Me) | Precursor for Pummerer reaction, Modifying electronic properties. |

| Nitration | Aromatic Rings | HNO₃, H₂SO₄ | Nitro-substituted derivative | Intermediate for synthesis of amines, dyes, and pharmaceuticals. |

| Halogenation | Aromatic Rings | Br₂, FeBr₃ | Bromo-substituted derivative | Building block for cross-coupling reactions. |

| Functional Group Interconversion | Thioether (-SMe) | Cleavage followed by amination | Amino-substituted diaryl ether | Precursor for amide synthesis (e.g., related to Rafoxanide). nih.gov |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, would be essential for the unambiguous assignment of all proton and carbon signals in (3-Chloro-4-phenoxyphenyl)(methyl)sulfane.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The aromatic region would likely display a complex series of multiplets due to the protons on the two benzene (B151609) rings. The protons on the chloro-substituted ring and the phenoxy ring would have characteristic chemical shifts influenced by the electron-withdrawing and electron-donating nature of the substituents. The methylsulfane group (-S-CH₃) would exhibit a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Each carbon atom in a different electronic environment would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the chloro, phenoxy, and methylsulfane substituents. The carbon of the methyl group attached to the sulfur atom would appear as a signal at high field.

Without experimental data, precise chemical shifts and coupling constants cannot be provided. However, a hypothetical data table based on estimations from similar structures is presented below for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Data:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| -S-CH₃ | ~2.5 (s, 3H) | ~15 |

| Aromatic C-H | 6.8 - 7.5 (m) | 115 - 160 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-O | - | 150 - 160 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

To resolve ambiguities in the one-dimensional NMR spectra and to confirm the connectivity of the atoms, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity between the different fragments of the molecule, such as the link between the phenyl rings via the ether oxygen and the position of the methylsulfane and chloro groups.

Advanced solid-state NMR techniques could be employed to study the chemical shift anisotropy (CSA), which provides information about the electronic environment and symmetry around the nuclei. Computational modeling, in conjunction with NMR data, would be valuable for analyzing the conformational preferences of the molecule, particularly the rotational freedom around the ether linkage and the C-S bond.

X-ray Crystallography for Solid-State Molecular Architecture

Conformational Analysis and Torsional Angles

To generate the required in-depth article, including data tables and detailed research findings, published experimental studies are essential. Without primary crystallographic and spectroscopic data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy. While information exists for structurally related but distinct compounds, extrapolating such data would be inappropriate and scientifically unsound for the specific molecule .

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is frequently employed to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies. ijrte.org For a molecule like (3-Chloro-4-phenoxyphenyl)(methyl)sulfane, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a foundational understanding of its intrinsic characteristics. researchgate.netnih.gov

Optimized Geometries and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as its optimized geometry. This process involves calculating the molecule's potential energy surface to find the minimum energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the substituted phenyl rings and the methylsulfane group. Conformational analysis would identify the most stable rotamers, particularly concerning the rotation around the ether linkage and the C-S bond. However, specific optimized geometric parameters and conformational analysis data for this compound are not available in published studies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. uni-muenchen.de The map uses a color scale to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of near-zero or intermediate potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the ether group and the sulfur atom, as well as the chlorine atom, due to the presence of lone pairs of electrons. These would be the most probable sites for electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms. No published MEP map for this specific molecule is available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. These models are built using a set of known compounds to predict the properties of new or untested molecules. Developing a non-clinical QSPR model for this compound could, for example, predict properties like its solubility, boiling point, or chromatographic retention time based on calculated molecular descriptors. However, no specific QSAR or QSPR models involving this compound have been found in the literature.

Molecular Dynamics Simulations**

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov For this compound, MD simulations could be used to explore its conformational landscape in different solvents or to model its interaction with a specific protein target, provided a relevant target was identified. Such simulation studies for this compound are not currently available in scientific reports.

Investigation of Biological Activities and Molecular Mechanisms Non Clinical Focus

Mechanistic Probing of Cellular Processes (at a molecular/biochemical level, non-clinical)

Investigation of Biochemical Pathways Modulation

The precise biochemical pathways modulated by (3-Chloro-4-phenoxyphenyl)(methyl)sulfane have not been explicitly elucidated. However, by examining related structures, potential mechanisms can be inferred. Diaryl ethers and sulfides are known to interact with various biological targets, often through mechanisms involving enzyme inhibition or disruption of cellular membranes.

The presence of a chloro substituent can enhance the lipophilicity of a molecule, potentially facilitating its passage across microbial cell membranes. Halogenation can also influence the electronic properties of a molecule, affecting its binding affinity to target proteins. For instance, some antimicrobial agents containing chlorine act through oxidation or halogenation of microbial proteins, leading to altered protein conformation and function. This can disrupt essential enzymatic activities and ultimately lead to microbial cell death.

Evaluation of Antimicrobial or Antifungal Activity (In Vitro)

Numerous studies have demonstrated the in vitro antimicrobial and antifungal properties of compounds containing diaryl ether, chlorophenyl, and sulfide (B99878) moieties. These findings suggest that this compound could possess similar activities.

Antibacterial Activity:

Research on dicationic diaryl ethers has revealed potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The activity of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes.

The following table summarizes the in vitro antibacterial activity of some diaryl ether derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 9e | MRSA | 1 | nih.gov |

| 9l | MRSA | 1 | nih.gov |

| 19 | MRSA | 0.06 | nih.gov |

| 9e | VRE | 2 | nih.gov |

| 9l | VRE | 2 | nih.gov |

| 19 | VRE | 0.5 | nih.gov |

Antifungal Activity:

Thiazole (B1198619) derivatives, which can be considered structural analogs in terms of their heterocyclic nature, have shown very strong activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for some of these compounds is thought to involve disruption of the fungal cell wall or cell membrane. nih.gov

Similarly, studies on 4-thioflavonols, which contain a sulfur atom in a heterocyclic ring, have demonstrated enhanced antifungal activity compared to their flavonol counterparts against various Candida species. scirp.org The introduction of a sulfur atom appears to be a key factor in their bioactivity. scirp.org

The table below presents the in vitro antifungal activity of representative thio-derivatives against pathogenic fungi.

| Compound Class | Fungal Strain | Activity/MIC | Reference |

| Thiazole Derivatives | Candida albicans | 0.008–7.81 µg/mL | nih.gov |

| 4-Thioflavonols | C. albicans, C. parapsilosis, C. krusei | Enhanced activity over flavonols | scirp.org |

| Nicotinamide Derivatives | Fluconazole-resistant C. albicans | 0.125–1 µg/mL | semanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (excluding clinical data)

The biological activity of diaryl ether and sulfide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. SAR studies provide valuable insights into the structural requirements for optimal activity.

Impact of Substituent Modifications on Molecular Interactions

The substitution pattern on the phenyl rings of diaryl ethers and related compounds significantly influences their interaction with biological targets.

Halogenation: The presence of a chlorine atom, as in the parent compound, is a common feature in many bioactive diaryl ethers. The position of the halogen can be critical. For example, in a series of 4-thioflavonols, electronegative substituents on one of the aromatic rings led to a marked enhancement in antibacterial activity. scirp.org

Hydrophobicity and Lipophilicity: Modifications that alter the lipophilicity of the molecule can affect its ability to penetrate cell membranes. The high lipophilicity of some thiazole derivatives has been correlated with their high antifungal activity. nih.gov

Linker Modification: The nature of the bridge connecting the two aryl rings (e.g., ether vs. sulfide) and the introduction of other functional groups can dramatically alter the biological activity profile. In pyrazole/pyrazoline–thiazolidine-based hybrids, even the elongation of a linker group can impact the activity.

The following table details the impact of specific substituent modifications on the biological activity of related compound classes.

| Compound Class | Substituent Modification | Impact on Biological Activity | Reference |

| 4-Thioflavonols | Electronegative group on ring A, methoxy (B1213986) on ring B | Enhanced antibacterial activity | scirp.org |

| Thiazole Derivatives | Increased lipophilicity | Correlated with high antifungal activity | nih.gov |

| Quinoxaline–Arylfuran Derivatives | Hydrophobic substitution at the phenyl ring | Relatively low antitumor potency | mdpi.com |

| Pyrazole–Thiazolidinone Hybrids | p-OH group in 5-benzylidene fragment | Enhanced anticancer potency | nih.gov |

Design and Synthesis of Analogs for SAR Refinement

The rational design and synthesis of analogs are crucial for refining SAR and optimizing the biological activity of a lead compound. This often involves a multi-step synthetic approach to introduce diverse functionalities at specific positions of the molecular scaffold.

For instance, the synthesis of dicationic diaryl ethers with potent antibacterial activity involved the preparation of various substituted phenyl ethers, followed by the introduction of cationic groups. nih.gov Similarly, the synthesis of novel trimethoxyphenyl-based analogs as potential anticancer agents started from a core oxazolone (B7731731) structure, which was subsequently modified to create a library of compounds for biological evaluation. nih.gov

The synthesis of glycosyl thiazolyl disulfides, as analogs of a cytotoxic alkaloid, involved a multi-step process including the reduction of thiazole disulfides, preparation of mercaptosugars, and subsequent oxidation to form the desired disulfide linkage. mdpi.com This approach allows for the systematic exploration of how different carbohydrate moieties affect the biological activity.

The general synthetic strategies often involve:

Building Block Synthesis: Preparation of key intermediates, such as substituted phenols, anilines, or thiophenols.

Coupling Reactions: Formation of the diaryl ether or sulfide linkage, often through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Functional Group Interconversion: Modification of substituents on the aromatic rings to explore a range of electronic and steric properties.

These synthetic efforts, guided by SAR data, are essential for the development of new and more effective bioactive compounds.

Potential Applications in Chemical Science and Beyond Non Clinical

Role as Synthetic Intermediates in Complex Molecule Synthesis

The diaryl ether sulfide (B99878) scaffold is a valuable building block in organic synthesis. The presence of chloro and methylthio substituents offers multiple sites for chemical modification, making (3-Chloro-4-phenoxyphenyl)(methyl)sulfane a potentially useful intermediate in the synthesis of more complex molecules. The chloro group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functionalities.

The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as a leaving group or participate in further functionalization. For instance, the conversion of thiols to sulfenyl chlorides, which then react with arylzinc reagents, is a mild and efficient protocol for the synthesis of diaryl and heteroaryl sulfides. nih.gov This methodology tolerates a wide array of functional groups, including those present in this compound, and is amenable to the construction of highly functionalized diaryl and diheteroaryl sulfides. nih.gov

The synthesis of diverse o-arylthio-substituted diaryl ethers has been achieved through the direct oxythiolation of arynes with diaryl sulfoxides, a process involving the formation of C-O and C-S bonds followed by migratory O-arylation. nih.gov Such synthetic strategies could potentially be adapted to utilize this compound or its derivatives.

Potential in Material Science (e.g., polymer additives, specialty chemicals)

Aromatic ethers and sulfides are known for their thermal stability and chemical resistance. These properties make them attractive for applications in material science. While specific data on this compound is not available, related compounds suggest its potential. For example, dithiolethiones, which contain sulfur, were initially developed for the vulcanization of rubber. mdpi.com

The presence of the polar chloro and sulfur-containing groups could impart specific properties if the molecule were to be incorporated into a polymer backbone or used as an additive. These properties could include improved flame retardancy, altered refractive index, or enhanced adhesion to certain substrates. The development of functional selenium-embedded heterocycles like benzo[c]phenoxaselenine suggests an interest in chalcogen-containing aromatic structures for materials with specific electronic or optical properties. acs.orgacs.org

Use in Agrochemical Development (e.g., as herbicides, pesticides, fungicides)

The diaryl ether linkage is a common structural motif in a number of herbicides. For instance, cloransulam-methyl (B1669235) is a herbicide used for the control of broad-leaved weeds. nih.gov Similarly, many synthetic pyrethroid pesticides incorporate a 3-phenoxybenzyl group. flvc.org The presence of a chloro-substituted phenyl ring is also a feature of many agrochemicals, contributing to their biological activity and metabolic stability. For example, N-(3-chloro-4-methylphenyl)-N'-(4-phenoxyphenyl)urea is a known chemical compound in this class.

Application as Research Probes in Chemical Biology

Small molecules are invaluable tools in chemical biology for probing protein function and biological pathways. The this compound structure could serve as a core for the development of such probes. By attaching reporter groups such as fluorophores, biotin, or photo-crosslinkers, derivatives of this compound could be used to identify and study the interactions of specific proteins.

The diaryl sulfide and ether linkages provide a stable and relatively rigid scaffold, which is often desirable for the design of specific inhibitors or affinity-based probes. The synthesis of diaryl and heteroaryl sulfides has been explored for the development of selective anti-breast-cancer agents, indicating the biological relevance of this class of compounds. nih.gov This suggests that derivatives of this compound could also be functionalized to interact with specific biological targets.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (3-Chloro-4-methylphenyl)(methyl)sulfane | 53250-85-4 | C₈H₉ClS | 172.68 |

| 3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2 | C₈H₉ClS | 172.68 |

| 3-Chloro-4-methylphenol | 615-62-3 | C₇H₇ClO | 142.58 |

| 3-Chloro-4-methoxy-N-(4-methylphenyl)benzamide | 831246-70-9 | C₁₅H₁₄ClNO₂ | Not Available |

Table 2: Synthetic Applications of Related Diarylether and Sulfide Compounds

| Reaction Type | Starting Material Example | Product Type | Reference |

| Aromatic Nucleophilic Substitution | 2,4-dichlorobenzoic acid and phenol (B47542) | 4-chloro-2-phenoxybenzoic acid | nih.gov |

| Sulfide Synthesis | Thiols and Arylzinc reagents | Diaryl and heteroaryl sulfides | nih.gov |

| Oxythiolation of Arynes | Arynes and Diaryl sulfoxides | o-Arylthio-substituted diaryl ethers | nih.gov |

| Preparation of Aminobenzene Derivatives | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | 3-chloro-4-(4′-chlorophenoxy)aminobenzene | nih.gov |

List of Mentioned Compounds

this compound

(3-chloro-4-(4-methoxyphenoxy)phenyl)(methyl)sulfane

(3-Chloro-4-methylphenyl)(methyl)sulfane

3-Chloro-2-methylphenyl methyl sulfide

3-Chloro-4-methylphenol

3-Chloro-4-methoxy-N-(4-methylphenyl)benzamide

2,4-dichlorobenzoic acid

phenol

4-chloro-2-phenoxybenzoic acid

benzo[c]phenoxaselenine

cloransulam-methyl

N-(3-chloro-4-methylphenyl)-N'-(4-phenoxyphenyl)urea

piperonyl butoxide

3-chloro-4-(4′-chlorophenoxy)nitrobenzene

3-chloro-4-(4′-chlorophenoxy)aminobenzene

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for the preparation of (3-Chloro-4-phenoxyphenyl)(methyl)sulfane and its analogs. Key trends in this area include:

Metal-Free Catalysis: To circumvent the environmental and economic costs associated with transition metal catalysts, research into metal-free catalytic systems for the synthesis of diaryl thioethers is a promising avenue. researchgate.net These methods often utilize readily available and non-toxic reagents, aligning with the principles of green chemistry. nih.govcore.ac.uk

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-sulfur (C-S) bonds under mild conditions. nih.gov Future studies could explore the use of photocatalysts to construct the thioether linkage in this compound, potentially offering higher yields and functional group tolerance compared to traditional methods. tue.nl

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.orgnih.govmdpi.com Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, which is particularly important for generating libraries of analogs for property screening. researchgate.net

Thiol-Free Reagents: The use of foul-smelling and easily oxidized thiols is a significant drawback in traditional thioether synthesis. The development of routes that employ odorless and stable thiol surrogates, such as xanthates, represents a more sustainable and practical approach. google.com

| Synthetic Strategy | Potential Advantages | Relevance to this compound |

| Metal-Free Catalysis | Reduced toxicity, lower cost, simplified purification | Greener synthesis of the diaryl thioether core. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Efficient and selective formation of the C-S bond. |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Amenable to library synthesis and process optimization. |

| Thiol-Free Reagents | Avoids malodorous reagents, improved stability | More practical and environmentally friendly thioether formation. |

Exploration of Advanced Catalytic Transformations

Beyond its synthesis, the catalytic transformation of this compound could lead to novel derivatives with unique properties. Future research could focus on:

C-S Bond Functionalization: Recent advances in catalysis have enabled the cleavage and functionalization of otherwise inert C-S bonds. tue.nl Exploring these transformations could allow for the late-stage modification of the methylsulfane group, providing access to a diverse range of derivatives.

Copper- and Palladium-Catalyzed Cross-Coupling: These well-established methods remain at the forefront of C-O and C-S bond formation. nih.govnih.gov Future work could focus on developing more efficient and versatile catalyst systems for the synthesis of unsymmetrical diaryl ethers and thioethers, allowing for the facile introduction of various substituents on either aromatic ring. rsc.org

Nano-Catalysts: The use of nano-sized metal catalysts in cross-coupling reactions is a growing trend, offering high surface area and reactivity, which can lead to rapid bond formation under milder, often ligand-free, conditions. rsc.org

Integration of Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and discovery. nih.govtue.nl For this compound, these computational tools can be leveraged in several ways:

De Novo Design: Generative AI models can design novel molecules with desired properties from the ground up. nih.govtue.nl By training these models on datasets of known bioactive molecules, it is possible to generate new analogs of this compound with predicted activities for specific applications.

Property Prediction: Machine learning algorithms can be trained to predict a wide range of physicochemical and biological properties from a molecule's structure. researchgate.netnih.govugent.be This can be used to screen virtual libraries of derivatives for properties relevant to sensing or diagnostics, prioritizing synthetic efforts on the most promising candidates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the structural features of a series of compounds and their activities. core.ac.uknih.gov Developing QSAR models for analogs of this compound could provide valuable insights into the structural requirements for a desired function.

| Machine Learning Application | Objective | Potential Impact |

| De Novo Design | Generate novel analogs with desired properties. | Accelerate the discovery of new functional molecules. |

| Property Prediction | Screen virtual libraries for relevant characteristics. | Prioritize synthetic targets and reduce experimental costs. |

| QSAR Modeling | Elucidate structure-activity relationships. | Guide the rational design of more potent or selective compounds. |

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

While clinical applications are outside the scope of this discussion, understanding the fundamental interactions of this compound with biological macromolecules is crucial for its development in areas like diagnostics and sensing. Future research in this area will likely involve:

Molecular Docking Studies: Computational docking can predict the preferred binding orientation of a molecule to a biological target. researchgate.net Such studies could be used to identify potential protein targets for this compound and to understand the key molecular interactions that govern binding. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a molecule interacts with its target over time, revealing conformational changes and allosteric communication pathways. nih.gov

Advanced Spectroscopic Techniques: The use of advanced spectroscopic methods, in conjunction with computational modeling, can provide detailed experimental validation of predicted binding modes and interactions.

A deeper understanding of these molecular interactions will be instrumental in the rational design of derivatives with enhanced affinity and selectivity for specific biological targets, a key requirement for the development of effective sensors and diagnostic tools.

Expansion into New Application Areas (e.g., sensing, diagnostics, not clinical)

The unique electronic and structural features of the diaryl ether and thioether motifs suggest that this compound and its derivatives could find applications in non-clinical fields such as chemical sensing and diagnostics.

Fluorescent Probes: Thioether-containing molecules have been successfully developed as fluorescent probes for detecting reactive thiols and studying thiol-mediated processes in biological systems. acs.orgnih.govmdpi.comfigshare.comresearchgate.net Future research could explore the development of fluorescent probes based on the this compound scaffold for the detection of specific analytes.

Chemical Sensors: The aromatic rings and heteroatoms in the molecule provide sites for interaction with various chemical species. By incorporating this scaffold into larger systems, such as polymers or self-assembled monolayers, it may be possible to develop novel chemical sensors. Aryl thioethers are known to be important components in functional materials, including polymers and metal-organic frameworks, where the sulfur atom can provide unique binding affinities. nih.gov

Diagnostic Tools: The development of molecules that can selectively bind to biomarkers is a cornerstone of modern diagnostics. By functionalizing the this compound core with reporter groups, it may be possible to create new probes for use in diagnostic assays. mdpi.com

The exploration of these emerging trends and research directions will be critical in unlocking the full scientific and technological potential of this compound and related compounds, paving the way for new discoveries and applications in a variety of non-clinical fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-4-phenoxyphenyl)(methyl)sulfane in laboratory settings?

- Methodology : The compound can be synthesized via chlorination of a precursor such as (4-phenoxyphenyl)(methyl)sulfane. A typical approach involves using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (40–60°C) and inert atmosphere. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : - and -NMR can confirm the presence of the methylsulfanyl group (δ ~2.5 ppm for ) and chlorine-substituted aromatic protons (δ ~7.2–7.8 ppm).

- X-ray Crystallography : Single-crystal analysis provides precise bond angles and dihedral angles, critical for confirming regiochemistry and steric effects (e.g., as demonstrated in analogous sulfanylbenzene structures) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (CHClOS, MW 250.74) .

Q. How does the sulfane sulfur group influence the compound’s stability under varying pH or oxidative conditions?

- Methodology : The sulfane sulfur (-S-) group is prone to oxidation. Stability studies should involve:

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC.

- Oxidative Susceptibility : Treat with HO or tert-butyl hydroperoxide (TBHP) and analyze products (e.g., sulfoxide/sulfone derivatives) using -NMR after trapping with phosphine reagents like P2 .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of derivatives be systematically resolved?

- Methodology : Conduct a meta-analysis of reaction parameters (e.g., catalyst loading, solvent polarity, temperature). For example:

Q. What advanced detection methods are suitable for tracking this compound in biological systems?

- Methodology :

- Fluorescent Probes : Use SSP2 or similar probes that undergo sulfane sulfur-mediated cyclization, enabling real-time tracking via fluorescence microscopy (λ = 488 nm, λ = 525 nm) .

- Cyanolysis : Quantify sulfane sulfur by converting it to thiocyanate (SCN) under basic conditions, followed by UV-Vis measurement at 460 nm after ferric complexation .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. For example:

- Electrophilic Attack Sites : The para position to the sulfanyl group is more electron-rich due to resonance effects, favoring nitration or halogenation.

- Activation Energy : Compare transition states for competing pathways using Gaussian or ORCA software .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Methodology :

- Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) to optimize crystal growth.

- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours enhances crystal lattice formation.

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize molecular packing .

Contradiction Analysis & Methodological Gaps

Q. How can discrepancies in NMR data for analogous sulfanyl compounds be addressed?

- Methodology :

- Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts.

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation of the phenoxy group) .

Q. What experimental designs reconcile conflicting reports on the compound’s antioxidant activity?

- Methodology :

- Standardized Assays : Compare DPPH radical scavenging and ORAC assays under identical conditions (pH 7.4, 37°C).

- Control for Autoxidation : Include catalase or superoxide dismutase to distinguish direct vs. indirect antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.